3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole
Overview
Description
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole is a compound that features two tert-butoxycarbonyl (Boc) protecting groups attached to an indole core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The indole core is a fundamental structure in many natural products and pharmaceuticals, making this compound significant in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole typically involves the protection of the indole nitrogen and an amino group with Boc groups. This can be achieved through the reaction of indole derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The flow microreactor approach allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The indole core can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc protecting groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Deprotection: Indole derivatives with free amino groups.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole is used in several scientific research applications:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of indole-based natural products and their biological activities.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 3-(tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole primarily involves the protection of reactive amino groups during chemical synthesis. The Boc groups prevent unwanted side reactions, allowing for selective transformations of other functional groups. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the target compound with free amino groups.
Comparison with Similar Compounds
Similar Compounds
N-Boc-indole: An indole derivative with a single Boc group.
N-Boc-tryptophan: An amino acid derivative with a Boc-protected indole side chain.
N-Boc-aniline: An aniline derivative with a Boc-protected amino group.
Uniqueness
3-(Tert-butoxycarbonylamino)-1-(tert-butoxycarbonyl)indole is unique due to the presence of two Boc groups, which provide enhanced protection for both the indole nitrogen and an additional amino group. This dual protection allows for more complex synthetic routes and greater versatility in multi-step synthesis processes .
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)23-15(21)19-13-11-20(16(22)24-18(4,5)6)14-10-8-7-9-12(13)14/h7-11H,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMWALZCQDBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.